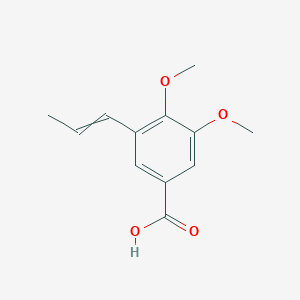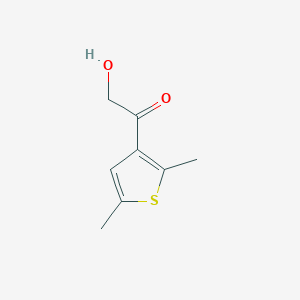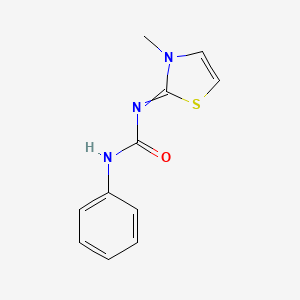
3,4-Dimethoxy-5-prop-1-enylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid: is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of two methoxy groups and a prop-1-en-1-yl group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid typically involves the following steps:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Alkylation: Addition of the prop-1-en-1-yl group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. The reaction conditions include controlled temperature and pressure, along with the use of specific catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on various biological systems. It can be used as a model compound to understand the interactions between similar molecules and biological targets.
Medicine: In medicinal chemistry, 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxy and prop-1-en-1-yl groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action include enzymatic reactions and receptor binding, which can lead to various biological effects .
Comparación Con Compuestos Similares
3,4-Dimethoxybenzoic acid: Lacks the prop-1-en-1-yl group.
5-(Prop-1-en-1-yl)benzoic acid: Lacks the methoxy groups.
4-Methoxybenzoic acid: Contains only one methoxy group.
Uniqueness: The presence of both methoxy groups and the prop-1-en-1-yl group in 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid makes it unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3,4-dimethoxy-5-prop-1-enylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
QJMYJBBBKJWVDQ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)









